molecular formula C18H16FNO2S B2802679 N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide CAS No. 1705864-77-2

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2802679
CAS No.: 1705864-77-2
M. Wt: 329.39
InChI Key: MOOXHOPUFYLVPA-UHFFFAOYSA-N
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Description

This compound is a benzothiophene-derived carboxamide featuring a 3-fluorophenyl and methoxyethyl substituent on its ethylamine backbone. The methoxyethyl group contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c1-22-15(12-6-4-7-14(19)9-12)11-20-18(21)17-10-13-5-2-3-8-16(13)23-17/h2-10,15H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOXHOPUFYLVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving substituted benzene and thiophene derivatives.

    Introduction of the carboxamide group: This step typically involves the reaction of the benzo[b]thiophene derivative with an appropriate amine.

    Addition of the 3-fluorophenyl and 2-methoxyethyl groups: These groups can be introduced through substitution reactions using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyethyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. As a STING agonist, it binds to the STING protein, leading to the activation of downstream signaling pathways such as the IRF and NF-κB pathways. This results in the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide (hereafter referred to as Compound X ). Key differences and implications are highlighted:

FIPI (N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)

  • Core Structure : Indole-2-carboxamide with a benzimidazolone-piperidine side chain.
  • Key Differences: Replaces benzothiophene with indole, reducing planar rigidity.
  • Pharmacology: Inhibits phospholipase D (PLD) with IC₅₀ values in the nanomolar range .
  • Comparison : Compound X lacks the piperidine-benzimidazolone group, likely limiting its PLD inhibition but improving selectivity for other targets.

NCDOB (N-[2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide)

  • Core Structure : Naphthalenecarboxamide with a chloro-substituted benzimidazolone-piperidine chain.
  • Key Differences: Chlorine atom increases electronegativity and steric bulk compared to Compound X’s fluorine.
  • Pharmacology : Potent antagonist of σ receptors, with higher lipophilicity than Compound X .
  • Comparison : Compound X ’s methoxyethyl group may confer better aqueous solubility than NCDOB’s methylpiperidine chain.

Goxalapladib (CAS-412950-27-7)

  • Core Structure : 1,8-Naphthyridine-4-one acetamide with trifluoromethylbiphenyl and difluorophenethyl groups.
  • Key Differences :
    • Larger molecular weight (718.80 vs. ~350–400 estimated for Compound X ).
    • Multiple fluorinated aromatic systems enhance target binding but increase metabolic complexity.
  • Pharmacology : Clinical candidate for atherosclerosis via lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibition .
  • Comparison : Compound X ’s benzothiophene is less electron-deficient than naphthyridine, possibly reducing off-target interactions.

Data Table: Structural and Functional Comparison

Compound Core Structure Molecular Weight Key Functional Groups Therapeutic Target/Use
Compound X Benzothiophene ~350–400* 3-Fluorophenyl, methoxyethyl, carboxamide Not specified (structural analog studies)
FIPI Indole 454.47 Benzimidazolone, piperidine, fluoroindole PLD inhibition
NCDOB Naphthalene 503.03 Chlorobenzimidazolone, piperidine σ receptor antagonism
Goxalapladib 1,8-Naphthyridine 718.80 Trifluoromethylbiphenyl, difluorophenethyl Atherosclerosis (Lp-PLA₂)

*Estimated based on structural analogs.

Research Findings and Implications

  • Fluorine Substitution : The 3-fluorophenyl group in Compound X mirrors trends in FIPI and Goxalapladib, where fluorine improves metabolic stability and target binding . However, the absence of additional fluorinated systems (e.g., difluorophenethyl in Goxalapladib) may limit its potency in certain enzymatic contexts.
  • Solubility vs. Selectivity : The methoxyethyl group in Compound X contrasts with the piperidine chains in FIPI/NCDOB, suggesting a balance between solubility (methoxy’s polarity) and CNS penetration (piperidine’s basicity).
  • Aromatic Core Impact : Benzothiophene’s sulfur atom may confer unique redox properties compared to indole (FIPI) or naphthyridine (Goxalapladib), influencing interactions with cysteine-rich enzyme active sites .

Notes on Evidence Limitations

The provided evidence lacks direct data on Compound X , necessitating extrapolation from structural analogs. Further studies are required to validate its pharmacological profile, including binding assays and ADME (absorption, distribution, metabolism, excretion) profiling.

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on its biological activity, including antitumor and antimicrobial properties, as well as structure-activity relationships.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of a methoxyethyl group and a fluorophenyl moiety contributes to its unique pharmacological profile. Benzothiophenes have been studied extensively for their ability to interact with various biological targets, including enzymes and receptors.

Table 1: Structural Characteristics

ComponentDescription
Core StructureBenzothiophene
Substituents3-Fluorophenyl, methoxyethyl
Functional GroupCarboxamide

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structures were evaluated using 2D and 3D cell culture models against various cancer cell lines, including lung cancer types (A549, HCC827, NCI-H358).

Key Findings:

  • Cytotoxicity : Compounds demonstrated significant cytotoxic effects in both 2D and 3D assays. For example, one study reported IC50 values for a related compound against A549 cells at approximately 6.75μM6.75\,\mu M in 2D culture and 9.31μM9.31\,\mu M in 3D culture .
  • Mechanism of Action : The compounds predominantly bind within the minor groove of AT-DNA, suggesting a mechanism involving DNA interaction that may lead to apoptosis in cancer cells .

Antimicrobial Activity

In addition to antitumor properties, compounds related to benzothiophene have shown antimicrobial activity. Testing against various bacterial strains indicated promising results.

Antimicrobial Testing Results:

  • Efficacy Against Bacteria : Studies reported effective inhibition against E. coli and S. aureus, with some compounds exhibiting activity comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in substituents can enhance or reduce activity against specific targets.

Observations:

  • The introduction of electron-withdrawing groups (like fluorine) has been correlated with increased potency in antitumor assays.
  • Variations in the alkyl chain length or branching can significantly affect both the solubility and bioavailability of the compound.

Case Study 1: Antitumor Efficacy

A study focusing on a series of benzothiophene derivatives demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity against lung cancer cell lines while sparing normal fibroblast cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial properties of benzothiophene derivatives revealed that certain modifications could enhance activity against resistant bacterial strains. The presence of the methoxy group was noted to improve solubility and membrane permeability, facilitating better interaction with bacterial targets .

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves coupling the benzothiophene-2-carboxylic acid scaffold with a substituted amine intermediate. Key steps include:

  • Cyclopropanation : Use cyclopropanation reagents (e.g., diazo compounds) to form the benzothiophene core .
  • Amine Derivatization : React 2-(3-fluorophenyl)-2-methoxyethylamine with the activated carboxamide group (e.g., via EDCI/HOBt coupling) under anhydrous conditions .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (≥95%) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and fluorine integration. For example, the methoxy group (-OCH3_3) appears as a singlet at ~3.3 ppm in 1H^1H-NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL (e.g., R-factor <0.05) .

Advanced: How can researchers resolve discrepancies between computational binding predictions and experimental IC50_{50}50​ values for this compound?

Methodological Answer:

  • Assay Validation : Cross-validate IC50_{50} measurements using orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out technical variability .
  • Solubility Adjustments : Optimize DMSO concentration (<0.1%) to prevent aggregation artifacts .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess protein-ligand stability under physiological conditions .

Advanced: What strategies are effective in optimizing the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with heptane/ethanol mobile phases to resolve enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps to favor the desired enantiomer .
  • Crystallization-Induced Resolution : Leverage diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Basic: How can computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of fluorinated benzothiophenes to predict logP (target: 2.5–3.5) and blood-brain barrier permeability .
  • ADMET Prediction : Use SwissADME or ADMETLab to assess metabolic stability (e.g., CYP3A4 inhibition risk) and plasma protein binding .
  • Docking Studies : Perform AutoDock Vina simulations to prioritize target proteins (e.g., kinases or GPCRs) based on binding energy (<-8 kcal/mol) .

Advanced: What experimental designs are recommended to analyze potential off-target effects in cellular assays?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan®) to identify off-target hits (selectivity score <10%) .
  • CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking the primary target to isolate secondary effects .
  • Transcriptomics : Perform RNA-seq on treated cells (10 µM, 24 hr) to map pathway enrichment (e.g., p53 or NF-κB) .

Advanced: How can researchers address crystallographic disorder in the benzothiophene core during structural analysis?

Methodological Answer:

  • Refinement Protocols : Use SHELXL’s PART and SIMU commands to model disorder, with occupancy factors refined to ≤0.5 .
  • Low-Temperature Data Collection : Acquire data at 100 K to reduce thermal motion artifacts .
  • Twinning Analysis : Apply PLATON’s TWIN tool to detect and correct for merohedral twinning .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

  • MTT/Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HCT-116) with IC50_{50} determination (72 hr exposure, triplicate runs) .
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays (e.g., Caspase-Glo®) .
  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to assess G1/S arrest .

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